molecular formula C10H9ClN2O2 B13576107 1h-Indole-3-acetic acid,a-amino-7-chloro-

1h-Indole-3-acetic acid,a-amino-7-chloro-

Cat. No.: B13576107
M. Wt: 224.64 g/mol
InChI Key: CQXOUPUXXCBLME-UHFFFAOYSA-N
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Description

2-Amino-2-(7-chloro-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(7-chloro-1H-indol-3-yl)acetic acid typically involves the reaction of 7-chloroindole with glycine or its derivatives under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(7-chloro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(7-chloro-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(7-chloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(7-chloro-1H-indol-3-yl)acetic acid is unique due to its specific structural features, such as the presence of a chlorine atom at the 7-position of the indole ring. This structural modification can influence its reactivity and biological activity, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-amino-2-(7-chloro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-2-5-6(4-13-9(5)7)8(12)10(14)15/h1-4,8,13H,12H2,(H,14,15)

InChI Key

CQXOUPUXXCBLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C(C(=O)O)N

Origin of Product

United States

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